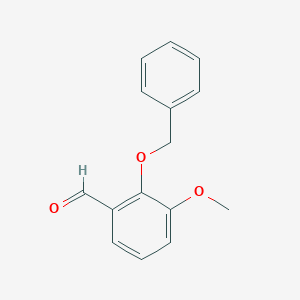

2-(Benzyloxy)-3-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGOVZWCRLLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361452 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-06-5 | |

| Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde

Introduction

2-(Benzyloxy)-3-methoxybenzaldehyde, also commonly referred to as benzyl o-vanillin, is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its structure, featuring a protected hydroxyl group adjacent to a methoxy and an aldehyde function, makes it a versatile building block for complex molecular architectures. Notably, it serves as a key precursor in the synthesis of novel anticancer agents and other biologically active compounds.[1][2][3] The compound has demonstrated anti-proliferative activity against leukemia cancer cells, highlighting its significance in drug discovery pipelines.[2]

This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. The methodology described herein is grounded in the principles of the Williamson ether synthesis, a cornerstone reaction in organic chemistry, and has been refined for high efficiency and yield.[1]

Core Synthesis Pathway: The Catalyzed Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the benzylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This transformation is a classic example of the Williamson ether synthesis, which involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.

The reaction proceeds in two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of o-vanillin is deprotonated by a base to form a nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

While this reaction can be performed under various conditions, modern protocols have introduced catalytic enhancements to dramatically improve reaction kinetics and overall yield.

Mechanistic Insight: The Role of a Phase-Transfer Catalyst

Standard procedures for this synthesis often require prolonged reaction times, sometimes up to 24 hours.[1] To overcome this limitation, the addition of a phase-transfer catalyst, such as tetra-n-butylammonium iodide (TBAI), is highly recommended. The catalytic cycle enhances the reaction rate through two primary mechanisms:

-

Anion Exchange: The iodide ion from TBAI can displace the bromide on benzyl bromide in an equilibrium reaction (the Finkelstein reaction). The resulting benzyl iodide is significantly more reactive than benzyl bromide because iodide is a much better leaving group.

-

Increased Nucleophilicity: The tetra-n-butylammonium cation pairs with the phenoxide, making it more soluble and "naked" in the aprotic solvent (acetone), thereby increasing its nucleophilicity and accelerating its attack on the benzyl halide.

The use of TBAI has been shown to reduce reaction times from over 24 hours to as little as 3.5 hours while achieving near-quantitative yields.[1][4]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol details a reliable and scalable method for the preparation of the title compound, incorporating a catalytic approach for enhanced efficiency.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Amount | Moles (mmol) | Equivalents |

| o-Vanillin | C₈H₈O₃ | 152.15 | 5.00 g | 32.86 | 1.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 4.4 mL (5.62 g) | 32.86 | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 6.81 g | 49.29 | 1.5 |

| Tetra-n-butylammonium iodide (TBAI) | C₁₆H₃₆IN | 369.37 | 0.61 g | 1.64 | 0.05 |

| Acetone | C₃H₆O | 58.08 | 150 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-vanillin (1.0 eq), potassium carbonate (1.5 eq), and tetra-n-butylammonium iodide (0.05 eq).

-

Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature. The potassium carbonate is only partially soluble, which is expected.

-

Initiation of Benzylation: Add benzyl bromide (1.0 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3.5 to 4 hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes:ethyl acetate (e.g., 4:1 v/v), visualizing with a UV lamp. The disappearance of the o-vanillin spot (more polar) and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Solvent Removal: Wash the filter cake with a small amount of fresh acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an oil or a low-melting solid, can be purified if necessary.

-

Recrystallization: For high-purity material, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If crystallization is slow, scratching the flask or placing it in an ice bath can induce precipitation.[5]

-

Column Chromatography: If significant impurities are present, purification via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[5]

-

-

Drying and Characterization: Dry the purified product under vacuum to yield this compound as a white to light-yellow solid.[2] Characterize the product by NMR spectroscopy and melting point determination.

Synthesis Workflow Diagram

Caption: Experimental workflow for the catalyzed synthesis of this compound.

Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Value | Reference |

| Appearance | White to light-yellow solid | [2] |

| Melting Point | 44-46 °C | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][6][7] |

| Molecular Weight | 242.27 g/mol | [2][6] |

Spectroscopic Data

| Type | Chemical Shift (δ, ppm) / Signal | Assignment |

| ¹H NMR (CDCl₃) | ~10.4 | Aldehyde proton (CHO) |

| ~7.3-7.5 | Aromatic protons of benzyl group | |

| ~7.1-7.2 | Aromatic protons of benzaldehyde ring | |

| 5.12 | Methylene protons (OCH₂) | |

| 3.82 | Methoxy protons (OCH₃) | |

| ¹³C NMR (CDCl₃) | ~190 | Aldehyde carbon (C=O) |

| 153.47 | C3 (C-OCH₃) | |

| 151.48 | C2 (C-OBn) | |

| 136.77 | Quaternary C of benzyl group | |

| 130.74 | C1 (C-CHO) | |

| 129.08, 129.01, 128.94 | Aromatic CH of benzyl group | |

| 124.67, 119.47, 118.43 | C5, C6, C4 of benzaldehyde ring | |

| ~71 | Methylene carbon (OCH₂) | |

| ~56 | Methoxy carbon (OCH₃) |

Note: NMR data is compiled from literature sources and may vary slightly based on solvent and instrument.[1]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time; impure reagents; wet solvent. | Extend reaction time and monitor by TLC. Ensure reagents are pure and use anhydrous acetone. |

| Low Yield | Loss during work-up; side reactions. | Ensure complete extraction and careful transfer of material. The use of TBAI minimizes side reactions by reducing reaction time. |

| Product is an oil, not a solid | Presence of impurities (e.g., residual solvent, benzyl alcohol). | The product can be obtained as an oil or a low-melting solid.[1] Purify via column chromatography. Ensure complete removal of solvent under high vacuum. |

| Acidic Impurity Present | Oxidation of the aldehyde to carboxylic acid during storage or work-up. | Remove the acidic impurity by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a 5% sodium bicarbonate solution.[5] |

Safety Considerations

-

Benzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetone is highly flammable. Ensure all operations are performed away from ignition sources.

-

Potassium carbonate can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

- Al-Douh, M. H., et al. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

- Al-Douh, M. H., et al. (2010). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product.

- Al-Douh, M. H., et al. (2010). 2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin).

- PubChem. This compound. PubChem. [Link]

- NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. [Link]

- PubChem. o-Vanillin. PubChem. [Link]

- Wikipedia. ortho-Vanillin. Wikipedia. [Link]

Sources

- 1. eprints.usm.my [eprints.usm.my]

- 2. 2-Benzyloxy-3-methoxybenzaldehyde 98 2011-06-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 2-(Benzyloxy)-3-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

This compound, commonly referred to as benzyl-o-vanillin, is a significant aromatic aldehyde that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, derived from the benzylation of o-vanillin, combines a reactive aldehyde group with methoxy and benzyloxy functionalities, creating a versatile scaffold for constructing more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, particularly in oncology, and outlines essential safety and handling protocols, offering a holistic resource for professionals in the field. Its importance is underscored by its role as a key reagent in the synthesis of novel anticancer drugs and its demonstrated anti-proliferative activity.[1]

Chemical Identity and Structural Characteristics

The foundational step in understanding any chemical compound is to establish its precise identity and structure. This compound is systematically named and can be represented through various chemical notation systems.

-

IUPAC Name: 3-methoxy-2-(phenylmethoxy)benzaldehyde

-

Common Name: Benzyl-o-vanillin

Structural Representations:

-

SMILES String: COc1cccc(C=O)c1OCc2ccccc2

-

InChI Key: KXBGOVZWCRLLOR-UHFFFAOYSA-N

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental conditions, from reaction setups to storage. The key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Melting Point | 44-46 °C (lit.) | [2][3] |

| Boiling Point | 190-195 °C (at 3 Torr) | [2][3] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Insoluble in water. Soluble in alcohol, methanol, and dioxane. | [5] |

| Flash Point | Not applicable | |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Mechanistic Insights

The primary route for preparing this compound is through the benzylation of o-vanillin, a classic example of the Williamson ether synthesis.[1] This reaction involves the deprotonation of the phenolic hydroxyl group of o-vanillin by a base, followed by a nucleophilic attack of the resulting phenoxide on a benzyl halide.

Causality Behind Experimental Choices:

-

Reactants: The starting materials are o-vanillin (the phenol source) and a benzyl halide (typically benzyl bromide or benzyl chloride) which provides the benzyl group.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used. It is sufficient to deprotonate the acidic phenolic proton of o-vanillin without causing unwanted side reactions with the aldehyde functionality.

-

Solvent: Acetone is a frequent choice of solvent as it effectively dissolves the reactants and is relatively inert under these conditions.[1]

-

Catalyst: The addition of a phase-transfer catalyst, such as tetra-n-butylammonium iodide (TBAI), has been shown to significantly accelerate the reaction rate.[1][6] The iodide ion in TBAI can exchange with the bromide on the benzyl bromide, forming benzyl iodide in situ. The C-I bond is weaker and more labile than the C-Br bond, making the benzyl group more susceptible to nucleophilic attack by the phenoxide, thus speeding up the formation of the desired ether.

Detailed Experimental Protocol: Catalytic Benzylation of o-Vanillin

-

Preparation: In a round-bottom flask, dissolve o-vanillin in acetone.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) as the base, followed by a catalytic amount of tetra-n-butylammonium iodide (TBAI).

-

Benzylating Agent: Add benzyl bromide to the stirred mixture.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). While the reaction can proceed overnight, the presence of TBAI can significantly shorten the required time.[6]

-

Workup: After completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent (acetone) under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H and ¹³C) and 2D (COSY, NOESY, HMQC, and HMBC) NMR studies have been conducted to fully assign the proton and carbon signals of the molecule.[1] These analyses are crucial for unambiguously confirming the connectivity and spatial relationships of the atoms within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a strong peak for the aldehyde carbonyl (C=O) stretch, bands corresponding to the C-O-C ether linkages, and peaks related to the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 242.27. The fragmentation pattern would likely be dominated by the cleavage of the benzylic ether bond, leading to a prominent tropylium ion peak at m/z 91 (C₇H₇⁺), and the corresponding phenoxy fragment.

-

X-ray Crystallography: The single-crystal X-ray structure of this compound has been determined. This technique provides definitive proof of the molecular structure and reveals details about intermolecular interactions, such as C-H···O hydrogen bonds, in the solid state.

Applications in Drug Discovery and Medicinal Chemistry

This compound is more than a simple synthetic intermediate; it is an important pharmacophore in drug discovery.

-

Anticancer and Anti-proliferative Activity: The compound has demonstrated notable anti-proliferative activity against HL60 leukemia cancer cells.[7] Studies have shown that it can affect cell cycle progression, inducing an arrest at the G2/M phase, and trigger apoptosis. This bioactivity makes its scaffold a promising starting point for the development of new anticancer agents.

-

Inhibition of Aldehyde Dehydrogenase (ALDH): Derivatives of benzyloxybenzaldehyde are being investigated as selective inhibitors of aldehyde dehydrogenase isoforms, particularly ALDH1A3.[8] This enzyme is often overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[8][9] Selective inhibition of ALDH1A3 represents a promising therapeutic strategy to target cancer stem cells and overcome chemoresistance.

Logical Diagram: Role as an ALDH1A3 Inhibitor

Caption: The role of the benzyloxybenzaldehyde scaffold in inhibiting ALDH1A3 to overcome chemoresistance.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: The compound is classified with the hazard code "Xi," indicating it is an irritant.[3]

-

Safe Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical data. Its straightforward synthesis via the Williamson ether reaction, enhanced by phase-transfer catalysis, makes it readily accessible. Beyond its role as a synthetic precursor, its proven biological activities, particularly its anti-proliferative effects and its potential as a scaffold for developing targeted ALDH inhibitors, establish it as a molecule of significant interest for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific innovation.

References

- Al-Douh, M. H., et al. (2010). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate.

- Al-Douh, M. H., et al. (2010). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

- PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information.

- ACS Publications. (n.d.). Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde. Industrial & Engineering Chemistry Research.

- ResearchGate. (2025). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN | Request PDF.

- Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook.

- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. National Center for Biotechnology Information.

- Rasayan J. Chem. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC).

- PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information.

- NMR Wiki. (2013). 2-Methoxybenzaldehyde.

- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.

- PubChemLite. (2026). This compound (C15H14O3).

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy- Mass Spectrum. NIST Chemistry WebBook.

- PubChem. (n.d.). 3-(Benzyloxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information.

- Al-Mudaris, Z. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.

- MDPI. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.

- SIELC Technologies. (2018). 2-Hydroxy-3-methoxybenzaldehyde.

- International Journal of Modern Engineering and Research Technology. (2019). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum.

- NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde.

Sources

- 1. eprints.usm.my [eprints.usm.my]

- 2. This compound CAS#: 2011-06-5 [m.chemicalbook.com]

- 3. 2011-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Hydroxy-3-methoxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzyloxy-3-methoxybenzaldehyde | 2011-06-5 | FB158927 [biosynth.com]

- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Benzyloxy)-3-methoxybenzaldehyde (CAS: 2011-06-5)

Introduction

2-(Benzyloxy)-3-methoxybenzaldehyde, also known by its common name benzyl-o-vanillin, is an aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry.[1] Its structure, featuring a benzaldehyde core functionalized with a methoxy group and a bulky benzyloxy protecting group, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its emerging role in medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a versatile precursor for the synthesis of complex molecules, including novel therapeutic agents.[1][2]

Physicochemical Properties and Safety

Understanding the fundamental properties of this compound is crucial for its effective use in a research setting. These properties dictate its handling, storage, and behavior in chemical reactions.

| Property | Value | Reference |

| CAS Number | 2011-06-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][4] |

| Molecular Weight | 242.27 g/mol | [1][2][4] |

| Appearance | Solid | [1][3] |

| Melting Point | 44-46 °C | [1][3][5] |

| Boiling Point | 190-195 °C at 3 Torr | [3] |

| SMILES | COc1cccc(C=O)c1OCc2ccccc2 | [1] |

| InChI Key | KXBGOVZWCRLLOR-UHFFFAOYSA-N | [1] |

Safety and Handling: this compound is classified as a combustible solid.[1] Standard laboratory personal protective equipment, including eyeshields and gloves, should be worn during handling.[1] It should be stored in a well-closed container at a temperature between 10°C and 25°C.[2] According to the Globally Harmonized System (GHS), it is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Protocol: Synthesis from o-Vanillin

This protocol describes a standard laboratory procedure for the benzylation of o-vanillin.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Tetra-n-butylammonium iodide (TBAI) (catalyst, optional)

Step-by-Step Procedure:

-

Dissolve o-vanillin in acetone in a round-bottom flask.

-

Add a stoichiometric excess of potassium carbonate, which acts as the base.

-

Add a catalytic amount of TBAI. This phase-transfer catalyst can facilitate the reaction.

-

Add benzyl bromide dropwise to the stirring mixture at room temperature.

-

After the addition is complete, reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality and Mechanistic Rationale: The reaction proceeds via a classic Sₙ2 mechanism. The potassium carbonate deprotonates the phenolic hydroxyl group of o-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent like acetone is ideal as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide.

Caption: Williamson Ether Synthesis of the target compound.

Key Reactions and Applications in Drug Discovery

The aldehyde functionality of this compound is the primary site of its reactivity, making it a versatile intermediate for a wide array of chemical transformations.

Core Reactivity

-

Reductive Amination: The aldehyde can be converted to various amines through reaction with primary or secondary amines in the presence of a reducing agent.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes, extending the carbon chain.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields secondary alcohols.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Condensation Reactions: It can participate in aldol and Knoevenagel condensations to form α,β-unsaturated systems.

Emerging Role in Anticancer Research

Recent studies have highlighted the potential of the benzyloxybenzaldehyde scaffold in the development of novel anticancer agents.[1] Specifically, derivatives of this compound have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and linked to cancer stem cells and chemoresistance.[6][7]

One notable area of research is the development of selective inhibitors for the ALDH1A3 isoform.[6][7] For instance, certain benzyloxybenzaldehyde derivatives have demonstrated potent and selective inhibitory activity against ALDH1A3 with IC₅₀ values in the low micromolar range.[7] This inhibitory action is believed to disrupt critical cellular pathways, potentially leading to a reduction in cancer cell proliferation.

Furthermore, this compound itself has been shown to exhibit anti-proliferative activity in HL60 leukemia cancer cells.[1] Studies indicate that it can induce apoptosis and affect cell cycle progression at the G2/M phase.[1] This suggests that the core structure is a valuable pharmacophore in the design of new anticancer drugs.

Caption: Drug discovery workflow using the target compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.8-10.0 ppm), the aromatic protons on both rings, a singlet for the methoxy group (~3.9 ppm), and a singlet for the benzylic methylene protons (~5.1 ppm).

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon (~190 ppm), along with distinct signals for the aromatic carbons and the carbons of the methoxy and benzyloxy groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde. C-O ether stretches will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 242.27, corresponding to its molecular weight.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential, particularly in the field of medicinal chemistry. Its straightforward synthesis from o-vanillin, coupled with the reactivity of its aldehyde group, makes it an attractive starting material for the construction of complex molecular architectures. The demonstrated anti-proliferative activities of the compound and its derivatives underscore its importance as a pharmacophore for the development of new therapeutic agents, especially in oncology. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique chemical properties of this compound in their work.

References

- ChemSrc. (2019, July 15). This compound SDS.

- Naik, D. B., et al. (2009). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Radiation Physics and Chemistry, 78(1), 29-35.

- SpectraBase. (n.d.). 2-(BENZYLOXY)-3-METHOXY-5-NITROBENZALDEHYDE.

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.

- Reddy, K. J., & Kumar, A. (2012). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second order derivative spectrophotometric determination of Indium (III) in synthetic alloy samples. Journal of Chemical and Pharmaceutical Research, 4(8), 3939-3945.

- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.

- Mogren, A. B. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4995.

- Parathasarathi, A., et al. (2019). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum Computational Methods. International Journal of Modern Engineering and Research Technology, 6(3), 65-71.

- ScienceMadness Discussion Board. (2012, January 19). Benzaldehyde + Dimethylether => 3-methoxybenzaldehyde?.

- PubChemLite. (n.d.). This compound (C15H14O3).

- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-15.

- Google Patents. (2011). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

Sources

- 1. 2-Benzyloxy-3-methoxybenzaldehyde 98 2011-06-5 [sigmaaldrich.com]

- 2. 2-Benzyloxy-3-methoxybenzaldehyde | 2011-06-5 | FB158927 [biosynth.com]

- 3. 2011-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Substituted Benzaldehydes

Substituted benzaldehydes are a pivotal class of aromatic aldehydes that serve as fundamental building blocks in a vast array of chemical syntheses. Their inherent reactivity, coupled with the diverse functionalities that can be introduced onto the benzene ring, makes them indispensable precursors in the development of pharmaceuticals, agrochemicals, fragrances, and advanced materials. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of substituted benzaldehydes, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The Enduring Importance of Substituted Benzaldehydes

The significance of substituted benzaldehydes lies in the versatility of the aldehyde functional group and the modulatory effects of the substituents on the aromatic ring. The aldehyde moiety is a reactive site for a plethora of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. Substituents on the benzene ring can influence the electronic properties of the aldehyde, enhance lipophilicity, improve metabolic stability, and provide specific binding interactions with biological targets, making these compounds a cornerstone of modern medicinal chemistry and material science.[1]

Synthetic Strategies for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes can be broadly categorized into three main approaches: electrophilic aromatic substitution (formylation), oxidation of substituted toluenes, and reduction of substituted benzoic acids and their derivatives. The choice of method is often dictated by the desired substitution pattern, the nature of the substituents, and the scale of the synthesis.

Electrophilic Aromatic Substitution: The Art of Formylation

Formylation reactions introduce a formyl group (-CHO) directly onto the aromatic ring and are a cornerstone of substituted benzaldehyde synthesis.[2] Several named reactions have been developed for this purpose, each with its own set of advantages and limitations.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile.[3][6]

Reaction Mechanism of the Vilsmeier-Haack Reaction:

Caption: Formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.

Detailed Experimental Protocol for the Vilsmeier-Haack Reaction: [6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Reaction with Arene: Dissolve the electron-rich aromatic substrate in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it to the Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture with a base, such as sodium acetate or sodium hydroxide, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds.[7] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide and HCl.[8] The Gattermann-Koch reaction is a variation that uses carbon monoxide (CO) and HCl, and is particularly useful for the formylation of benzene and its alkylated derivatives.[7][9][10][11]

Reaction Mechanism of the Gattermann-Koch Reaction:

Caption: Electrophilic attack of the formyl cation on the benzene ring.

The Duff reaction is a formylation method specifically for phenols and other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as glyceroboric acid or trifluoroacetic acid.[12][13][14] The reaction typically yields the ortho-hydroxybenzaldehyde as the major product.[12] Recent developments have explored mechanochemical approaches to the Duff reaction, offering a more sustainable and solvent-free alternative.[15]

Detailed Experimental Protocol for the Microwave-Assisted Duff Reaction of Phenol: [2]

-

Reactant Mixture: In a microwave-safe reaction vessel, combine the phenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and an acid catalyst (e.g., boric acid in glycerol or trifluoroacetic acid).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

-

Hydrolysis: After cooling, add an aqueous acid solution (e.g., dilute sulfuric acid) to the reaction mixture and heat to hydrolyze the intermediate.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting salicylaldehyde by column chromatography or distillation.

Oxidation of Substituted Toluenes

The oxidation of a methyl group on a substituted toluene to an aldehyde is a direct and industrially important route to substituted benzaldehydes. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.

Manganese dioxide is a common and effective oxidizing agent for the conversion of substituted toluenes to their corresponding benzaldehydes. The reaction is typically carried out in the presence of sulfuric acid.[16][17] More recently, nanomaterials such as manganese tungstate have been shown to be efficient catalysts for this oxidation using hydrogen peroxide as a green oxidant.[18]

Experimental Protocol for the Oxidation of Toluene to Benzaldehyde using MnO₂: [16]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add the substituted toluene and a suitable solvent (e.g., excess toluene can act as the solvent).

-

Addition of Oxidant: Prepare a slurry of manganese dioxide in aqueous sulfuric acid. Slowly add this slurry to the stirred toluene solution while maintaining the temperature at around 40°C.

-

Reaction Monitoring: Continue stirring for several hours until the reaction is complete, as indicated by the disappearance of the black MnO₂.

-

Work-up: After the reaction, separate the organic layer. The product can be recovered from the unreacted toluene by steam distillation or fractional distillation.

Reduction of Substituted Benzoic Acids and Derivatives

Substituted benzaldehydes can also be synthesized through the reduction of the corresponding carboxylic acids or their derivatives, such as esters and acid chlorides. This method is particularly useful when the desired substituted benzoic acid is readily available. A modern approach involves a one-pot reduction/cross-coupling procedure from Weinreb amides.[19][20]

Characterization of Substituted Benzaldehydes

The structural elucidation and purity assessment of substituted benzaldehydes are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of substituted benzaldehydes. The chemical shift of the aldehydic proton is highly characteristic and appears far downfield in the ¹H NMR spectrum, typically between 9.5 and 10.5 ppm. The substitution pattern on the aromatic ring can be deduced from the chemical shifts and coupling patterns of the aromatic protons.[21]

| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) |

| Benzaldehyde | ~10.0 | 7.5-7.9 | ~192 |

| 4-Methoxybenzaldehyde | ~9.9 | 6.9-7.8 | ~191 |

| 4-Nitrobenzaldehyde | ~10.2 | 8.0-8.4 | ~190 |

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Selected Substituted Benzaldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in substituted benzaldehydes. The C=O stretching vibration of the aldehyde group gives rise to a strong absorption band in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde proton appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹.

Applications of Substituted Benzaldehydes

The versatility of substituted benzaldehydes makes them crucial intermediates in numerous industries.

Pharmaceuticals

Substituted benzaldehydes are key starting materials in the synthesis of a wide range of active pharmaceutical ingredients (APIs). For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) is used as a flavoring agent in medications and as a precursor for the synthesis of drugs like L-DOPA, which is used to treat Parkinson's disease.[22][23][24][25][26]

Agrochemicals

In the agrochemical industry, substituted benzaldehydes are used to produce herbicides, insecticides, and fungicides. The specific substituents on the aromatic ring can be tailored to enhance the biological activity and selectivity of the final product.

Fragrances and Flavors

Many substituted benzaldehydes have pleasant aromas and are used extensively in the fragrance and flavor industry. Anisaldehyde (4-methoxybenzaldehyde), for instance, has a sweet, floral scent and is used in perfumes and as a flavoring agent.

Further Synthetic Transformations

Substituted benzaldehydes are valuable precursors for a variety of other organic transformations, extending their utility in organic synthesis.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[27] Substituted benzaldehydes readily undergo the Wittig reaction with phosphorus ylides to produce a wide range of substituted styrenes.[1][28][29]

Experimental Workflow for the Wittig Reaction:

Caption: Step-by-step process of the Wittig reaction.

Reductive amination is a two-step process that converts aldehydes into amines.[30][31] Substituted benzaldehydes react with ammonia or a primary or secondary amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[32]

Conclusion

Substituted benzaldehydes are undeniably a cornerstone of modern organic synthesis. Their rich and versatile chemistry, coupled with the ever-expanding repertoire of synthetic methodologies for their preparation, ensures their continued importance in the development of new molecules with significant applications in medicine, agriculture, and materials science. This guide has provided a comprehensive overview of the key aspects of substituted benzaldehyde chemistry, from their synthesis to their characterization and diverse applications, equipping researchers and professionals with the foundational knowledge to effectively utilize these valuable chemical intermediates.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. testbook.com [testbook.com]

- 10. youtube.com [youtube.com]

- 11. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sciencemadness Discussion Board - toluene --> benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Sciencemadness Discussion Board - Toluene to Benzaldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. Efficient and selective oxidation of toluene to benzaldehyde on manganese tungstate nanobars: a noble metal-free approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. info.borregaard.com [info.borregaard.com]

- 23. nbinno.com [nbinno.com]

- 24. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]

- 25. scingia.com [scingia.com]

- 26. zanchenglife.com [zanchenglife.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. community.wvu.edu [community.wvu.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

2-(Benzyloxy)-3-methoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-(Benzyloxy)-3-methoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known as benzyl-o-vanillin, is a pivotal aromatic aldehyde that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a methoxy group, and a bulky benzyloxy protecting group, makes it a versatile intermediate for the synthesis of complex organic molecules. This compound serves as a crucial pharmacophore—a molecular framework responsible for a drug's biological activity—particularly in the development of novel therapeutic agents.[1] Its derivatives have demonstrated notable potential in oncology, exhibiting anti-proliferative effects and serving as scaffolds for potent enzyme inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a focused exploration of its applications in cancer research, tailored for professionals in the scientific community.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1][3][4] |

| Molecular Weight | 242.27 g/mol | [1][3][4] |

| CAS Number | 2011-06-5 | [1][3][4] |

| Appearance | Solid | [1][4] |

| Melting Point | 44-46 °C | [1][4] |

| Boiling Point | 190-195 °C (at 3 Torr) | [4] |

| Synonyms | Benzyl-o-vanillin, 3-methoxy-2-(phenylmethoxy)benzaldehyde | [1][4] |

| InChI Key | KXBGOVZWCRLLOR-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The preparation of this compound is commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. The protocol described here involves the benzylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Experimental Protocol: Synthesis from o-Vanillin

This protocol details the synthesis via O-alkylation of o-vanillin with benzyl bromide.[1]

1. Reagent Preparation:

-

Dissolve o-vanillin (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. This acts as the base.

-

Add a catalytic amount of tetra-n-butylammonium iodide (TBAI, ~0.1 equivalents).

2. Reaction Execution:

-

To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization (e.g., from ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices

-

o-Vanillin: This starting material provides the core benzaldehyde structure with a phenolic hydroxyl group that is nucleophilic after deprotonation.

-

Benzyl Bromide: Serves as the electrophile, providing the benzyl group that protects the hydroxyl moiety. The benzyloxy group is a common protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed by catalytic hydrogenation.

-

Potassium Carbonate (K₂CO₃): A moderately weak base chosen to deprotonate the acidic phenolic proton of o-vanillin, forming a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the benzyl bromide. A stronger base is unnecessary and could lead to side reactions.

-

Acetone: A polar aprotic solvent that effectively dissolves the organic reactants but does not participate in the reaction. Its boiling point is suitable for running the reaction at a moderate reflux temperature.

-

Tetra-n-butylammonium iodide (TBAI): This is a phase-transfer catalyst. Its primary role is to facilitate the reaction by undergoing an in-situ Finkelstein reaction with benzyl bromide to form benzyl iodide. Iodide is a better leaving group than bromide, thus accelerating the rate of the nucleophilic substitution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Oncological Research

This compound is not just a synthetic intermediate; it is a key player in the design of new anticancer agents. Its derivatives have been engineered to target specific pathways involved in cancer progression and resistance.

Anti-proliferative Activity

Research has demonstrated that this compound exhibits anti-proliferative activity against specific cancer cell lines. Notably, it has been shown to be effective in HL60 leukemia cancer cells.[1] Mechanistic studies indicate that its mode of action involves inducing apoptosis and disrupting the cell cycle, causing an arrest at the G2/M phase.[1]

Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors

A highly promising application is its use as a scaffold for designing inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[2][5] ALDH1A3 is overexpressed in various cancers and is strongly associated with cancer stem cells, which contribute to tumor recurrence and chemoresistance.[5] By inhibiting ALDH1A3, these compounds can potentially eliminate cancer stem cells and sensitize tumors to conventional therapies.

| Compound ID | Scaffold | Target | IC₅₀ (µM) | Reference |

| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23 | [2] |

| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29 | [2] |

The data clearly shows that derivatives based on the benzyloxybenzaldehyde structure can be highly potent and selective inhibitors of ALDH1A3.[2]

ALDH1A3 Signaling Pathway and Inhibition

Caption: Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.

Protocol: In Vitro ALDH Inhibition Assay

To evaluate the efficacy of newly synthesized this compound derivatives, a robust in vitro enzyme inhibition assay is essential. The following is a generalized workflow for such an experiment.

1. Preparation:

-

Recombinantly express and purify the target human ALDH isoform (e.g., ALDH1A3).

-

Prepare a stock solution of the test inhibitor (e.g., ABMM-15) in DMSO.

-

Prepare assay buffer (e.g., sodium phosphate buffer, pH 7.4).

2. Assay Execution:

-

In a 96-well plate, add the assay buffer, NAD⁺ (cofactor), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the ALDH enzyme to each well.

-

Immediately after, add the substrate (e.g., retinal).

3. Data Acquisition:

-

Measure the rate of NADH production, which is directly proportional to enzyme activity. This is typically monitored by the increase in absorbance at 340 nm over time using a plate reader.

4. Analysis:

-

Plot the enzyme activity against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

ALDH Inhibition Assay Workflow

Caption: Experimental workflow for determining the IC₅₀ of an ALDH inhibitor.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or eyeshields, chemical-resistant gloves, and a lab coat. For handling the solid powder, a type N95 (US) respirator may be necessary to avoid inhalation.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid formation of dust and contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is classified as a combustible solid (Storage Class 11).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

Conclusion

This compound is a compound of significant value to the scientific research community. Its well-defined physicochemical properties and straightforward synthesis make it an accessible yet powerful building block. More importantly, its role as a pharmacophore has paved the way for the development of targeted therapeutics, particularly potent and selective ALDH1A3 inhibitors for cancer treatment. The continued exploration of this and related scaffolds holds considerable promise for advancing the frontier of drug discovery and development.

References

- Al-Mokadem, A. Z., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC - PubMed Central.

Sources

- 1. 2-Benzyloxy-3-methoxybenzaldehyde 98 2011-06-5 [sigmaaldrich.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2011-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-3-methoxybenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Benzyloxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for accurate determination.

Introduction to this compound

This compound, also known as benzyl-o-vanillin, is an aromatic aldehyde with the chemical formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . It exists as a solid at room temperature with a melting point of 44-46 °C. Its structure, featuring a benzaldehyde core with benzyloxy and methoxy substituents, plays a crucial role in its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is paramount for its application in drug discovery, process development, and formulation, as it dictates solvent selection for reactions, purification, and delivery systems.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from its aldehyde, ether, and aromatic functionalities, suggests its solubility will be favored in solvents with similar characteristics. The presence of both polar (aldehyde, methoxy) and nonpolar (benzyl, phenyl) groups indicates that it will likely exhibit a broad range of solubilities across different classes of organic solvents.

While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its likely solubility profile by examining structurally similar compounds.

-

2,3-Dimethoxybenzaldehyde , which shares the core benzaldehyde structure with two methoxy groups, is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents such as ethanol and methanol. It is only slightly soluble in water.[1][2]

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) , the precursor to the title compound, shows solubility in ethanol and n-propanol, with the dissolution process being endothermic.

-

The positional isomer, 4-(Benzyloxy)-3-methoxybenzaldehyde (o-benzylvanillin) , is reported to be soluble in chloroform and methanol.[3]

Based on these analogs and general principles for aldehydes, a predicted solubility profile for this compound is presented in Table 1.[4][5] It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in nonpolar solvents and water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the aldehyde and ether groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, capable of strong polar interactions. | |

| Acetone | Moderate to High | Good polarity to interact with the solute. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but should still effectively solvate the molecule. | |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the aldehyde oxygen and ether linkages. |

| Ethanol | High | Similar to methanol, with a slightly lower polarity. | |

| Isopropanol | Moderate | Increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. | |

| Nonpolar Aprotic | Toluene | Low to Moderate | Aromatic stacking interactions may provide some solubility. |

| Hexane | Low | Primarily van der Waals forces, which are less effective at solvating the polar functional groups. | |

| Diethyl Ether | Moderate | The ether functionality can interact with the solute, but the overall polarity is low. | |

| Halogenated | Dichloromethane (DCM) | High | Good solvent for a wide range of organic compounds due to its polarity and ability to form weak hydrogen bonds. |

| Chloroform | High | Similar to DCM, a versatile solvent for moderately polar compounds. | |

| Aqueous | Water | Very Low | The large nonpolar benzyl and phenyl groups will dominate, leading to poor hydration. |

Experimental Determination of Solubility

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. This section outlines both qualitative and quantitative methods for this purpose.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the solubility in a range of solvents. This information is crucial for selecting appropriate solvents for subsequent quantitative analysis, as well as for initial reaction screening and purification method development.

Caption: Workflow for qualitative solubility determination.

-

Preparation: Accurately weigh approximately 10 mg of this compound into separate, labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a selected organic solvent from Table 1.

-

Mixing: Cap the tubes and vortex or shake them vigorously for 1-2 minutes at a consistent ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unchanged.

-

Quantitative Solubility Determination (Gravimetric Method)

For applications requiring precise solubility values (e.g., formulation development, process modeling), a quantitative method such as the gravimetric method is employed. This method determines the concentration of a solute in a saturated solution at a specific temperature.

Caption: Workflow for quantitative solubility determination by the gravimetric method.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.

-

Stir the mixture at a constant temperature (e.g., 25 ± 0.1 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Turn off the stirring and allow the undissolved solid to settle completely.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Analysis:

-

Accurately weigh a clean, dry vial (W₁).

-

Transfer the filtered supernatant to the pre-weighed vial and re-weigh to determine the mass of the solution (W₂).

-

Carefully evaporate the solvent under a stream of inert gas, in a vacuum oven, or in a fume hood until a constant weight is achieved.

-

Weigh the vial containing the dry solid residue (W₃).

-

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

-

Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This technical guide provides a thorough framework for understanding and determining the solubility of this compound in organic solvents. By leveraging predictive analysis based on structurally similar compounds and employing rigorous experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The detailed qualitative and quantitative methodologies presented herein serve as a practical resource for obtaining reliable and accurate solubility data, which is a critical parameter in the successful development and application of this important chemical intermediate.

References

- Benchchem. 2,3-Dimethoxybenzaldehyde | 86-51-1. URL: https://www.benchchem.com/product/bc008511

- 2,3-Dimethoxybenzaldehyde - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.

- ChemBK. o-Benzylvanillin. URL: https://www.chembk.com/en/chem/4-Benzyloxy-3-methoxybenzaldehyde

- Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. (2022-09-15). URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Basics_of_General_Organic_and_Biological_Chemistry_(Ball_et_al.)/14%3A_Organic_Compounds_of_Oxygen/14.10%3A_Properties_of_Aldehydes_and_Ketones

- eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. URL: https://ecampusontario.pressbooks.pub/basichemistry/chapter/aldehydes-and-ketones/

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

discovery and history of benzyl o-vanillin

An In-depth Technical Guide to the Discovery and History of Benzyl o-Vanillin

Abstract

Benzyl o-vanillin (2-benzyloxy-3-methoxybenzaldehyde) is a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its history is not one of a singular, celebrated discovery, but rather a logical and elegant application of foundational principles in organic chemistry. This guide delineates the historical context of its parent molecule, o-vanillin, and provides a comprehensive examination of the primary synthetic route to benzyl o-vanillin—the Williamson ether synthesis. We will explore the mechanistic underpinnings of this reaction, present a detailed experimental protocol validated by contemporary research, and discuss the compound's significance in modern chemical development.

Historical Prelude: The Emergence of o-Vanillin

The story of benzyl o-vanillin begins with its precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The history of o-vanillin is intrinsically linked to that of its more famous isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of natural vanilla flavor. Vanillin was first synthesized in 1874 by Ferdinand Tiemann and Wilhelm Haarmann, a landmark achievement in synthetic organic chemistry.[1][2]

Early synthetic methods for vanillin, such as the Reimer-Tiemann reaction on guaiacol, invariably produced o-vanillin as a byproduct.[3] This reaction involves the ortho-formylation of phenols and, while primarily yielding the para-substituted vanillin, also generates the ortho-isomer.[1][3] For many years, o-vanillin was considered a minor, sometimes undesirable, side-product. However, as the field of organic synthesis matured, chemists recognized its potential as a versatile building block, distinct from vanillin due to the unique positioning of its functional groups. This availability set the stage for the exploration of its derivatives, including the subject of this guide.

The Genesis of Benzyl o-Vanillin: An Application of the Williamson Ether Synthesis

The "discovery" of benzyl o-vanillin is a direct consequence of the development of reliable synthetic methodologies, most notably the Williamson ether synthesis . Developed by Alexander Williamson in 1850, this reaction remains one of the most robust and widely used methods for preparing ethers.[4] It involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6]

The synthesis of benzyl o-vanillin is a classic textbook example of this reaction applied to an aromatic phenol. The benzylation of the hydroxyl group in o-vanillin serves a crucial purpose: it acts as a protecting group . The phenolic proton is acidic and can interfere with subsequent reactions targeting other parts of the molecule, such as the aldehyde. By converting the hydroxyl group to a benzyl ether, its reactivity is masked, allowing for selective chemical transformations elsewhere. This benzyl group can be readily removed later if needed, regenerating the hydroxyl group.

The reaction proceeds as follows:

-

Deprotonation: The phenolic hydroxyl group of o-vanillin is deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide ion.

-

Nucleophilic Attack: This phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzylating agent (e.g., benzyl bromide).

-

Displacement: The attack proceeds via an SN2 mechanism, displacing the halide leaving group and forming the C-O ether linkage.[4][6]

This straightforward and high-yielding procedure made benzyl o-vanillin readily accessible to researchers, cementing its role as a valuable intermediate in organic synthesis.[7][8]

Physicochemical Properties of Benzyl o-Vanillin

A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Benzyloxy)-3-methoxybenzaldehyde | [8] |

| Synonyms | O-Benzylvanillin, Vanillin benzyl ether | [7] |

| Molecular Formula | C₁₅H₁₄O₃ | [7][9] |

| Molecular Weight | 242.27 g/mol | [7][9] |

| Appearance | White to light yellow solid/crystals | [7][10] |

| Melting Point | 62-64 °C (lit.) | [7] |

| Solubility | Soluble in organic solvents like chloroform, methanol, ethanol, and dimethylformamide. Slightly soluble in cold water. | [7] |

Experimental Protocol: Synthesis of Benzyl o-Vanillin

The following protocol describes an efficient, lab-scale synthesis of benzyl o-vanillin based on the Williamson ether synthesis, incorporating a phase-transfer catalyst to enhance reaction rates.[11][12]

Reagents and Equipment

-

Reagents: o-Vanillin, Benzyl Bromide, Potassium Carbonate (K₂CO₃, anhydrous), Tetra-n-butylammonium iodide (TBAI), Acetone (anhydrous), Chloroform, 10% Sodium Hydroxide (NaOH) solution, Deionized Water, Magnesium Sulfate (MgSO₄, anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, separatory funnel, rotary evaporator, standard laboratory glassware, column chromatography setup (if required).

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve o-vanillin (1.0 eq) in anhydrous acetone.

-

Addition of Base and Catalyst: To the stirred solution, add anhydrous potassium carbonate (approx. 4.0 eq) and a catalytic amount of tetra-n-butylammonium iodide (TBAI, approx. 0.1 eq). TBAI acts as a phase-transfer catalyst, accelerating the reaction between the solid base and the dissolved organic components.[12]

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours in the presence of TBAI.[11][12]

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

To the resulting crude oil, add chloroform and crushed ice or cold water. Transfer the mixture to a separatory funnel.[11]

-

Wash the organic layer sequentially with a 10% NaOH solution (to remove any unreacted o-vanillin) and then with deionized water until the aqueous layer is neutral.[11]

-

-

Purification:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

The crude benzyl o-vanillin can be further purified by column chromatography on silica gel or by recrystallization to obtain a pure, crystalline solid.[11]

-

Visualization of Synthetic Workflow

The logical flow of the synthesis is critical to understanding the transformation from reactants to the final product.

Caption: Workflow for the synthesis of Benzyl o-Vanillin.

Significance and Modern Applications

Benzyl o-vanillin is more than a simple protected derivative; it is a key starting material for advanced applications. Its utility stems from the strategic placement of its functional groups, which allows for the construction of complex molecular architectures.

-

Pharmaceuticals: The compound serves as a pharmacophore or an intermediate in the synthesis of molecules with potential therapeutic properties. Research has explored its use in developing novel anticancer agents, where the benzyl o-vanillin scaffold is incorporated into larger molecules designed to interact with biological targets like DNA.[8]

-

Organic Electronics: It is used in the synthesis of light-emitting materials for Organic Light Emitting Diodes (OLEDs).[7]

-

Fine Chemicals: It is a versatile intermediate for producing dyes and fragrances.[7]

Conclusion

The history of benzyl o-vanillin is a testament to the power of fundamental synthetic reactions to unlock new chemical possibilities. Born from the byproducts of early vanillin synthesis and made accessible by the venerable Williamson ether synthesis, this compound has evolved from a laboratory curiosity into a valuable intermediate in drug discovery, materials science, and fine chemical production. Its straightforward and efficient synthesis ensures its continued relevance, providing a reliable platform for researchers and scientists to build the complex molecules that drive modern innovation.

References

- ChemBK. (n.d.). o-Benzylvanillin.

- Benchchem. (n.d.). Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis.

- Al-Mudaris, Z. A. A. H. (2011).

- Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.

- SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol.

- Douglass F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Al-Mudaris, Z. A., et al. (2013). Conjugation of Benzylvanillin and Benzimidazole Structure Improves DNA Binding with Enhanced Antileukemic Properties. PMC - NIH.

- National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.

- Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde - O-Benzylvanillin, Vanillin benzyl ether.

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities.

- National Institutes of Health. (n.d.).

- Khatrin, M., et al. (2026, January 5). Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box.

- Wikipedia. (n.d.). Vanillin.

- PubChem - NIH. (n.d.). Benzyl vanillin | C15H14O3 | CID 11481899.

- IUCr Journals. (n.d.). 2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin).

- ResearchGate. (n.d.). Main processes for chemical production of vanillin.